2-(4-Chloro-2-nitrophenoxy)propanoic acid
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Overview
Description
2-(4-Chloro-2-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C9H8ClNO5 and a molecular weight of 245.62 g/mol . It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is known for its applications in various fields, including pharmaceutical synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenoxy)propanoic acid typically involves the reaction of 4-chloro-2-nitrophenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
2-(4-Chloro-2-nitrophenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-nitrophenoxy)propanoic acid: Similar in structure but with different positioning of the chloro and nitro groups.
(4-Chloro-2-nitrophenyl)acetic acid: Contains a similar phenyl ring with chloro and nitro groups but has an acetic acid moiety instead of propanoic acid.
(2-Chloro-4-nitrophenoxy)acetic acid: Similar to the above compound but with different positioning of the functional groups.
Uniqueness
2-(4-Chloro-2-nitrophenoxy)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(10)4-7(8)11(14)15/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSNRRSHOLDFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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